- Catalytic aminolysis of 3-hydroxy-2-naphthoic acid, Zhurnal Organicheskoi Khimii, 1994, 30(2), 284-5

Cas no 92-77-3 (Naphtol AS)

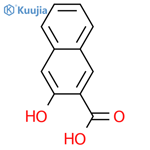

Naphtol AS structure

Nome del prodotto:Naphtol AS

Naphtol AS Proprietà chimiche e fisiche

Nomi e identificatori

-

- Naphthol AS

- NAPHTHOL AS(TM)

- TEREPHTHALBIS(O-HYDROXYANILIDE)

- AZOIC COUPLING COMPONENT 2

- azoic coupling component 4

- CI 37505

- c.i. 37560

- 3-Hydroxy-2-naphthanilide

- 3-Hydroxy-2-Naphthoic Acid Anilide

- 3-hydroxy-N-phenylnaphthalene-2-carboxamide

- 2-hydroxy-3-phenylcarbamoylnaphthalene

- 2-hydroxy-naphthalene-3-carboxylic acid-phenylamide

- 3-hydroxynaphthalene-2-carboxylic acid phenylamide

- 3-hydroxy-N-phenyl-2-naphthalenecarboxamide

- Amarthol AS

- Azonaphtol A

- Cibanaphthol RF

- Dragonthol A

- Naphtanilide RC

- Naphthol AS Supra

- Naphtoelan A

- N-phenyl-3-hydroxy-2-naphthalenecarboxamide

- Solunaptol A

- 2-Hydroxy-3-naphthoic Acid Anilide

- 3-Hydroxy-N-phenyl-2-naphthamide

- C.I. 37505

- 2-Naphthanilide, 3-hydroxy- (8CI)

- 3-Hydroxy-N-phenyl-2-naphthalenecarboxamide (ACI)

- 2-Hydroxy-3-(phenylcarbamoyl)naphthalene

- 2-Hydroxy-3-naphthalenecarboxanilide

- 2-Hydroxy-3-naphthanilide

- 2-Hydroxy-3-naphthoic anilide

- 2-Hydroxy-N-phenyl-3-naphthalenecarboxamide

- 2-Naphthol-3-carboxylic acid N-phenylamide

- 3-(N-Phenylcarbamoyl)-2-naphthol

- 3-Hydroxy-2-naphthalenecarboxanilide

- 3-Hydroxy-2-naphthoanilide

- 3-Hydroxy-naphthalene-2-carboxylic acid phenylamide

- 3-Hydroxyl-2-naphthanilide

- Acco Naphthol AS

- Acna Naphthol C

- Amanil Naphthol AS

- Anathol AS

- Anthonaphthol AS

- Aquafine Red E 9

- Azoground AS

- Azonaphthol A

- Azotol A

- Brenthol AS

- C.I. Azo Coupling Comp. 2

- C.I. Azoic Coupling Component 2

- Celcot RF

- Conazoic Coupling B

- Diathol AS

- Diathol ASF

- Dycosthol AS

- H 0313

- Hebeithol AS

- Hiltonaphthol AS

- Kako Grounder AS

- Kambothol AS

- Kiwa Grounder AS

- Lake Developer A

- Mitsui Naphthozol AS

- N-Phenyl-2-hydroxy-3-naphthalenecarboxamide

- N-Phenyl-3-hydroxy-2-naphthamide

- Naftol AS

- Oprea1_096551

- Q25387080

- Naphtholate AS Soln

- NaphtholAS

- MFCD00004096

- 2-Hydroxy-3-naphthoylanilide

- 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-

- .beta.-Hydroxynaphthoic anilide

- 3-hydroxy-2-naphthanilid

- EC 202-188-1

- Z68084598

- EN300-128496

- UNII-V3ZU6E76NB

- 3-Hydroxy-N-phenyl-2-naphthamide #

- 3-hydroxy-N-phenyl-naphthalene-2-carboxamide

- beta-Hydroxynaphthoic anilide

- Naphtanilide OL Supra

- DTXSID1052618

- SR-01000358268-1

- Naphtanilide RC Supra

- SCHEMBL57970

- Naphtol AS

- 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14

- NSC45173

- W-100273

- Naphthanilide RC

- BDBM50091993

- NSC 45173

- Naphthol ACNA C

- EINECS 202-188-1

- Naphthanil AS

- Naphthanilide OL Supra

- 3-Hydroxy-2-naphthoylanilide

- AKOS003381951

- F71284

- V3ZU6E76NB

- H0313

- .ALPHA.-NAPHTHOL AS

- AZOIC COUPLING COMPONENT 2 (NAPHTOL AS)

- SR-01000358268

- Naphtolate AS Soln

- Naphthoide AS

- NS00009186

- Naphthoide AS No. 100

- NSC-45173

- Ultrazol I-AS

- LS-14551

- Naphthol ACNAC

- ORANGE BASE GC

- 92-77-3

- Naphtazol A

- Tulathol AS

- Naftolo MM

- 86349-50-0

- Naphtholate AS

- Naphthol AS-A

- Hiltonphthol AS

- CHEMBL63731

- .beta.-Hydroxy-3-naphthoic acid anilide

- 2-Naphthanilide, 3-hydroxy-

- Naftoelan A

- Naphthanilide RC Supra

- 3-Hydroxy-2-naphthoylanilid

-

- MDL: MFCD00004096

- Inchi: 1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20)

- Chiave InChI: JFGQHAHJWJBOPD-UHFFFAOYSA-N

- Sorrisi: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)NC1C=CC=CC=1

Proprietà calcolate

- Massa esatta: 263.09500

- Massa monoisotopica: 263.094629

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 20

- Conta legami ruotabili: 3

- Complessità: 338

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: niente

- Superficie polare topologica: 49.3

- Conta Tautomer: 9

Proprietà sperimentali

- Colore/forma: Polvere beige o rossastra

- Densità: 1.1138 (rough estimate)

- Punto di fusione: 247.0 to 251.0 deg-C

- Punto di ebollizione: 406.53°C (rough estimate)

- Punto di infiammabilità: 190.7 °C

- Indice di rifrazione: 1.4500 (estimate)

- Solubilità: Solubility Insoluble in water; sparingly soluble in ethanol

- PSA: 49.33000

- LogP: 3.87070

- pka: 9.70(at 25℃)

- Solubilità: Insolubile in acqua e soluzione di carbonato di sodio, giallo in soluzione di idrossido di sodio, leggermente solubile in etanolo, solubile in nitrobenzene caldo.

- PH: Non& uorescence (8.2) to yellow/green & uorescence (10.3)

- Indice colore: 37505

- λmax: 394nm

Naphtol AS Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H317

- Dichiarazione di avvertimento: P280

- Numero di trasporto dei materiali pericolosi:UN 3077 9/PG 3

- WGK Germania:1

- Codice categoria di pericolo: R43;R51/53

- Istruzioni di sicurezza: S36/37-S61

- CODICI DEL MARCHIO F FLUKA:10-21

- RTECS:QJ1897400

-

Identificazione dei materiali pericolosi:

- PackingGroup:III

- Condizioni di conservazione:Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.

- Classe di pericolo:9

- Frasi di rischio:R43; R51/53

Naphtol AS Dati doganali

- CODICE SA:2924299090

- Dati doganali:

Codice doganale cinese:

2924299090Panoramica:

2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso, imballaggio

Riassunto:

2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Naphtol AS Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-128496-0.5g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 0.5g |

$93.0 | 2023-06-08 | |

| TRC | N497060-5g |

Naphtol AS |

92-77-3 | 5g |

$ 81.00 | 2023-09-06 | ||

| abcr | AB251404-25g |

Naphthol AS, 95%; . |

92-77-3 | 95% | 25g |

€43.60 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N20790-100g |

3-Hydroxy-N-phenyl-2-naphthamide |

92-77-3 | 97% | 100g |

¥78.0 | 2022-04-27 | |

| TRC | N497060-50g |

Naphtol AS |

92-77-3 | 50g |

$173.00 | 2023-05-17 | ||

| abcr | AB251404-500 g |

Naphthol AS, 95%; . |

92-77-3 | 95% | 500 g |

€126.20 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N814598-2.5kg |

Naphthol AS |

92-77-3 | 97% | 2.5kg |

1,336.00 | 2021-05-17 | |

| Enamine | EN300-128496-10.0g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 10g |

$124.0 | 2023-06-08 | |

| Enamine | EN300-128496-1.0g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 1g |

$120.0 | 2023-06-08 | |

| Enamine | EN300-128496-5.0g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 5g |

$122.0 | 2023-06-08 |

Naphtol AS Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Condizioni di reazione

Riferimento

- High-purity N-aryl-3-hydroxy-2-naphthalenecarboxamides, Romania, , ,

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; 5 min, 10 - 25 °C; 2.5 h, 130 °C

Riferimento

- Synthesis and investigation of the steric effect on activity of N-substituted-3-carbamoylnaphthalene-2-yl α-chlorocarboxylate in human leukocyte esterase staining reaction, Tap Chi Hoa Hoc, 2011, 49(6), 725-732

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Purification of bisazo pigments useful in electrophotographic photoconductors, Japan, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; rt → 10 °C; 10 °C; 15 min, 135 °C

Riferimento

- Synthesis of naphthol AS-X chloroacetates and study on the electron effects on the human leukocyte esterase staining, Tap Chi Hoa Hoc, 2011, 49(4), 479-488

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Condizioni di reazione

Riferimento

- N-Substituted amides of 3-hydroxy-2-naphthalenecarboxylic acid, Poland, , ,

Synthetic Routes 14

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Chlorobenzene ; rt; rt → 130 °C; 25 min, 130 °C

Riferimento

- Preparation and biological properties of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, International Electronic Conference on Synthetic Organic Chemistry, 2012, ,

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Sodium dodecyl sulfate , Sodium octadecyl sulfate Solvents: 2-Chlorotoluene , Chlorobenzene ; 5 min

1.2 Reagents: Phosphorus trichloride ; 65 °C; 90 °C; 90 °C → 130 °C; 1 h, 120 - 130 °C; 30 °C → 105 °C; 95 - 105 °C

1.2 Reagents: Phosphorus trichloride ; 65 °C; 90 °C; 90 °C → 130 °C; 1 h, 120 - 130 °C; 30 °C → 105 °C; 95 - 105 °C

Riferimento

- Process and apparatus for preparation of Naphthol AS, China, , ,

Naphtol AS Raw materials

Naphtol AS Preparation Products

Naphtol AS Letteratura correlata

-

Dmitry M. Rudkevich,Heng Xu Chem. Commun., 2005, 2651-2659

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

Categorie correlate

- Solventi e chimici organici Composti organici benzoidi nafthaleni Naftalencarbossammidi

- Solventi e chimici organici Composti organici benzoidi nafthaleni Acidi naftalenocarbossilici e derivati Naftalencarbossammidi

- Solventi e chimici organici Composti organici Alcol/Etere

- Solventi e chimici organici Composti organici Idrocarburi

92-77-3 (Naphtol AS) Prodotti correlati

- 87-17-2(Salicylanilide)

- 132-68-3(Naphthol AS-BO)

- 92-79-5(3-hydroxy-4'-methoxy-2-naphthanilide)

- 15457-50-8(N-(4-Hydroxyphenyl)benzamide)

- 92-75-1(naphthol as-mx)

- 135-64-8(3-Hydroxy-N-2-naphthyl-2-naphthamide)

- 526-18-1(osalmid)

- 135-61-5(3-Hydroxy-2'-methyl-2-naphthanilide)

- 1040660-94-3(N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide)

- 1421508-27-1(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2,4-difluorobenzamide)

Fornitori consigliati

atkchemica

Membro d'oro

CN Fornitore

Reagenti

Hubei Henglvyuan Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

Changzhou Guanjia Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso